4-Hydroxy-benzoic acid 2,2,3,3-tetrafluoro-propyl ester
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Description
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Processes : The compound has been studied in the context of chemical synthesis, such as the preparation of hydroxy esters and the exploration of their properties. For instance, the synthesis of various esters, including those derived from 4-Hydroxy-benzoic acid, has been a topic of investigation (Lang, Lang-Fugmann, & Steglich, 2003).
Reactions and Derivatives : Research has been conducted on the reactions and derivatives of related compounds, offering insights into the potential chemical behavior and applications of 4-Hydroxy-benzoic acid 2,2,3,3-tetrafluoro-propyl ester. This includes studies on the synthesis and reactions of similar compounds, providing a foundation for understanding its chemical reactivity and potential applications (Pimenova et al., 2003).
Biological and Pharmacological Studies
- Antibacterial Activity : There is evidence that derivatives of 4-Hydroxy-benzoic acid, such as its esters, have been synthesized and tested for potential antibacterial activity. This suggests possible applications in developing new chemotherapeutic agents and understanding the antimicrobial properties of its derivatives (Satpute, Gangan, & Shastri, 2018).
Materials Science and Liquid Crystalline Phases
- Supramolecular Structures : Research into the formation of supramolecular columns and liquid crystalline phases using derivatives of 4-Hydroxy-benzoic acid indicates potential applications in materials science. The study of how these compounds self-assemble into supramolecular structures opens avenues for their use in advanced material design (Percec et al., 1998).
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-8(16)6-1-3-7(15)4-2-6/h1-4,9,15H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEVQEXZCKHLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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